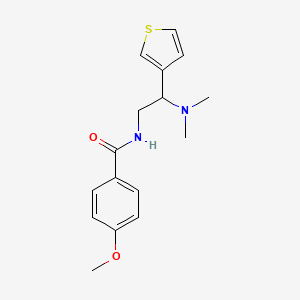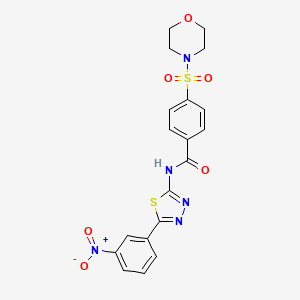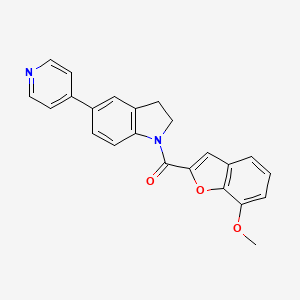![molecular formula C15H21N3O3 B2698114 4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid CAS No. 724455-62-3](/img/structure/B2698114.png)
4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid is an organic compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . This compound belongs to the class of piperazine carboxylic acids, which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups . It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid involves several steps. One common method includes the reaction of 4-methylpiperazine with 4-nitrobenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with succinic anhydride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups attached to the piperazine ring, leading to variations in their chemical and biological properties.
Piperazine carboxylic acids: This class of compounds includes various derivatives with different substituents on the piperazine ring, which can affect their reactivity and applications.
The uniqueness of this compound lies in its specific structure and the presence of both the piperazine ring and the carboxylic acid group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17-8-10-18(11-9-17)13-4-2-12(3-5-13)16-14(19)6-7-15(20)21/h2-5H,6-11H2,1H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPFHGFSGJBYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2698036.png)
![Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2698038.png)
![(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698039.png)

![6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2698044.png)


![Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2698049.png)
![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698051.png)
![N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2698052.png)
![N-[2-(2-Tert-butyl-1,3-thiazol-4-yl)ethyl]-2-chloropropanamide](/img/structure/B2698053.png)
